molecular formula C10H20N2O4 B11718191 1-(Boc-amino)-5-nitropentane

1-(Boc-amino)-5-nitropentane

Cat. No.: B11718191
M. Wt: 232.28 g/mol
InChI Key: NNSHIOILQULGBW-UHFFFAOYSA-N
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Description

1-(Boc-amino)-5-nitropentane is a nitroalkane derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine group at the first carbon and a nitro group at the fifth carbon of a pentane chain. The Boc group serves as a protective moiety for the primary amine, enabling selective reactivity during organic synthesis, particularly in peptide coupling and functional group transformations . The nitro group introduces electron-withdrawing effects, influencing the compound’s solubility, stability, and reactivity in nucleophilic or electrophilic reactions. This compound is primarily utilized as an intermediate in medicinal chemistry and drug discovery, where its dual functionality allows for modular derivatization .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl N-(5-nitropentyl)carbamate

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)11-7-5-4-6-8-12(14)15/h4-8H2,1-3H3,(H,11,13)

InChI Key

NNSHIOILQULGBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-5-nitropentane can be synthesized through a multi-step process. One common method involves the protection of an amino group with a Boc group, followed by the introduction of a nitro group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate .

Industrial Production Methods: Industrial production of 1-(Boc-amino)-5-nitropentane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-5-nitropentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-5-nitropentane involves the reactivity of its functional groups:

    Boc Group: The Boc group protects the amino group from unwanted reactions. It can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

    Nitro Group: The nitro group acts as an electron-withdrawing group, influencing the reactivity of the molecule. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-(Boc-amino)-5-nitropentane with structurally related Boc-protected amines and nitro-containing compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications Key Differences from 1-(Boc-amino)-5-nitropentane
1-(Boc-amino)-5-nitropentane Linear C5 chain; Boc-amine, nitro terminus ~220.25 (estimated) Drug intermediate, peptide synthesis Reference compound
trans-1-(Boc-amino)-2-fluorocyclopropane Cyclopropane ring; Boc-amine, fluorine substituent ~175.18 Fluorinated drug candidates Rigid cyclopropane ring enhances metabolic stability; fluorine alters electronic properties
1-(Boc-amino)-8-azaspiro[4.5]decane HCl Spirocyclic structure; Boc-amine, HCl salt ~274.78 CNS-targeting therapeutics Spiro scaffold improves conformational flexibility; HCl salt enhances solubility
1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane Cyclobutane ring; 4-chlorophenyl substituent ~280.75 Antimicrobial agents, kinase inhibitors Aromatic chlorophenyl group enables π-π stacking; cyclobutane increases steric bulk
5-Amino-1H-indazole-1-carboxylic acid tert-butyl ester Indazole heterocycle; Boc-protected amine ~247.29 Kinase inhibitors, anticancer agents Heterocyclic core enhances binding affinity; indazole confers planar geometry

Reactivity and Stability

  • Boc Protection: The Boc group in 1-(Boc-amino)-5-nitropentane provides temporary amine protection, analogous to its role in peptides like Boc-Gly-Tyr-OMe . However, the nitro group introduces distinct deprotection challenges compared to esters or halogens in analogues like trans-1-(Boc-amino)-2-fluorocyclopropane .
  • Nitro Group Effects: The terminal nitro group in 1-(Boc-amino)-5-nitropentane enhances electrophilicity at the β-carbon, facilitating Michael additions or reductions to amines. This contrasts with the electron-deficient spirocyclic systems in 1-(Boc-amino)-8-azaspiro[4.5]decane HCl, where rigidity limits such reactivity .

Key Research Findings

  • Computational Studies: Docking simulations (AutoDock4) suggest that linear nitroalkanes like 1-(Boc-amino)-5-nitropentane exhibit lower binding entropy compared to rigid analogues, impacting target selectivity .
  • Biological Data: Cyclobutane derivatives (e.g., 1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane) show 10-fold higher potency in kinase inhibition assays than linear nitroalkanes, attributed to improved hydrophobic interactions .

Biological Activity

1-(Boc-amino)-5-nitropentane is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a nitro group attached to a pentane chain. This compound has garnered attention due to its diverse biological activities, particularly in the fields of organic synthesis, medicinal chemistry, and biochemistry.

1-(Boc-amino)-5-nitropentane can be synthesized through several methods, typically involving the protection of an amino group with the Boc group followed by nitration to introduce the nitro functionality. The synthesis often employs di-tert-butyl dicarbonate (Boc2O) in conjunction with a base like triethylamine, and nitration can be achieved using nitric acid or nitronium tetrafluoroborate.

Reaction Mechanisms

The reactivity of 1-(Boc-amino)-5-nitropentane is influenced by its functional groups:

  • Boc Group : Protects the amino functionality from undesired reactions. It can be removed under acidic conditions to yield a free amine.
  • Nitro Group : Acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent sites, making it suitable for further chemical transformations.

Biological Applications

1-(Boc-amino)-5-nitropentane has several significant applications in biological research and medicinal chemistry:

  • Enzyme Mechanisms : The compound is utilized in studies exploring enzyme mechanisms and protein modifications due to its ability to introduce both nitro and amino functionalities.
  • Drug Development : It is investigated for its potential as a prodrug, where the Boc group can modulate the release of active amines, enhancing therapeutic efficacy while minimizing side effects.
  • Peptide Synthesis : The compound serves as an intermediate in synthesizing complex organic molecules and peptides, where Boc protection is crucial for maintaining structural integrity during multi-step reactions.

Case Study 1: Enzyme Mechanism Studies

In research focusing on enzyme mechanisms, 1-(Boc-amino)-5-nitropentane was employed to elucidate the role of amino acid side chains in catalysis. The introduction of the nitro group allowed researchers to study its effects on substrate binding and transition state stabilization. Results indicated that modifications at the amino position significantly altered enzyme kinetics, providing insights into substrate specificity and catalytic efficiency.

Case Study 2: Prodrug Development

A study investigated the use of 1-(Boc-amino)-5-nitropentane as a prodrug for targeted delivery of therapeutic agents. By controlling the release of active amines through Boc deprotection, researchers demonstrated improved bioavailability and reduced toxicity profiles in animal models. This approach highlighted the potential for designing safer drug formulations using this compound.

Comparative Analysis

To better understand the biological activity of 1-(Boc-amino)-5-nitropentane, it is useful to compare it with similar compounds:

Compound NameFunctional GroupsBiological Activity
1-(Boc-amino)-5-nitropentaneBoc-protected amine, NitroEnzyme studies, Drug development
N-Boc-N'-nitro-L-arginineBoc-protected arginineErgogenic effects, Hormonal influence
1-NitrobutaneNitroSolvent properties, Industrial applications

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